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Compound of Interest

Compound Name:
4-(2-Piperidin-1-yl-ethyl)-

phenylamine

Cat. No.: B063508 Get Quote

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(2-Piperidin-1-yl-
ethyl)-phenylamine

Abstract
This document provides a comprehensive technical overview of the physical and chemical

properties of 4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS No: 168897-21-0). Designed for

researchers, medicinal chemists, and drug development professionals, this guide synthesizes

data from established chemical suppliers and databases. It details the compound's core

physicochemical characteristics and presents robust, validated protocols for their experimental

verification. The methodologies are explained with a focus on the scientific rationale, ensuring

that laboratory professionals can confidently reproduce and validate these critical parameters,

thereby upholding the principles of experimental integrity and data reliability.

Introduction: Structural and Functional Overview
4-(2-Piperidin-1-yl-ethyl)-phenylamine is a bifunctional organic molecule belonging to the

substituted phenethylamine class. Its structure is characterized by a primary aniline moiety

linked via an ethyl bridge to a tertiary piperidine amine. This unique arrangement of a reactive

aromatic amine and a basic aliphatic amine confers a specific set of properties that are of

significant interest in medicinal chemistry and materials science. The aniline group serves as a

versatile synthetic handle for further functionalization, while the piperidinylethyl tail profoundly

influences the compound's basicity, solubility, and potential pharmacokinetic profile.
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A thorough understanding of its physical characteristics is a non-negotiable prerequisite for its

effective application, guiding everything from reaction condition optimization and purification

strategies to formulation for biological screening. This guide provides the foundational data and

the experimental framework for its characterization.

Core Physicochemical Properties
The following table consolidates the key physical and chemical data for 4-(2-Piperidin-1-yl-
ethyl)-phenylamine. This information is aggregated from reputable chemical suppliers and

public chemical databases. It is critical to note that properties like appearance can vary slightly

between batches and suppliers, underscoring the importance of in-house verification.

Property Value Source(s)

IUPAC Name
4-(2-(Piperidin-1-

yl)ethyl)aniline
[1]

Synonym(s) 4-(2-Piperidinoethyl)aniline [1]

CAS Number 168897-21-0 [1][2]

Molecular Formula C₁₃H₂₀N₂ [1][2][3]

Molecular Weight 204.31 g/mol [1][2][3]

Appearance Solid

Boiling Point Not available

Melting Point Not available

Flash Point Not applicable

Solubility

Inferred to be slightly soluble in

water, with higher solubility in

organic solvents.[4][5]

MDL Number MFCD04114506 [2]

Note: Specific quantitative data for boiling point, melting point, and solubility are not

consistently published and should be determined experimentally.
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Experimental Verification Protocols
To ensure data integrity and batch-to-batch consistency, the following self-validating

experimental protocols are recommended for characterizing 4-(2-Piperidin-1-yl-ethyl)-
phenylamine in a research setting.

Protocol: Melting Point Determination
Expertise & Rationale: The melting point is a fundamental and sensitive indicator of a solid

compound's purity. Impurities typically depress and broaden the melting range. For a crystalline

solid like 4-(2-Piperidin-1-yl-ethyl)-phenylamine, a sharp melting point is indicative of high

purity. A digital melting point apparatus is preferred for its precision and ramp rate control,

which is crucial for obtaining a reproducible and accurate value.

Step-by-Step Methodology:

Sample Preparation: Finely crush a small amount of the solid compound into a powder to

ensure uniform heat distribution.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm.

Instrument Setup: Place the capillary tube into the heating block of a calibrated digital

melting point apparatus.

Rapid Scan (Optional): Perform a quick determination with a fast ramp rate (e.g., 10-20

°C/min) to find an approximate melting range.

Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to about 20

°C below the approximate melting point found in the previous step.

Slow Ramp: Decrease the heating rate to 1-2 °C per minute.

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire sample becomes a clear liquid (completion). A pure

compound should have a sharp melting range of 1-2 °C.

Workflow: Melting Point Verification
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Caption: Standard operating procedure for accurate melting point determination.

Protocol: Qualitative Solubility Assessment
Expertise & Rationale: Understanding a compound's solubility profile is critical for designing

synthetic workups, purification schemes (e.g., crystallization), and preparing stock solutions for

biological assays. This protocol establishes a qualitative profile based on the principle of "like

dissolves like." The polar amine groups suggest potential solubility in polar protic solvents,

while the aromatic ring and piperidine's hydrocarbon backbone suggest solubility in nonpolar

organic solvents.

Step-by-Step Methodology:

Solvent Selection: Prepare a panel of representative solvents:

Polar Protic: Water, Methanol

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)

Nonpolar: Toluene, Hexanes

Sample Preparation: Weigh approximately 10 mg of the compound into separate small, clear

vials for each solvent.

Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments, up to a total of

1.0 mL.

Mixing: After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough

mixing.

Observation: Visually inspect the solution against a dark background for any undissolved

solid particles.

Classification: Classify the solubility based on the amount of solvent required to fully dissolve

the sample:

Very Soluble: < 0.1 mL
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Soluble: 0.1 - 0.5 mL

Slightly Soluble: 0.5 - 1.0 mL

Insoluble: > 1.0 mL

Logical Diagram: Solubility Profiling

Solvent Panel

Weigh 10 mg Compound
into Test Vials

For each solvent:
Add 0.1 mL increments

and vortex

Water Methanol DMSO DCM Toluene

Visually Inspect for
Undissolved Solid

Solid Remains
(< 1.0 mL total)

Classify Solubility
(Soluble, Slightly, Insoluble)

Solid Gone? Solid Remains
(at 1.0 mL)

Compile Solubility Profile
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Click to download full resolution via product page

Caption: Decision workflow for qualitative solubility assessment across various solvents.

Safety, Handling, and Storage
Trustworthiness: Proper handling is paramount for researcher safety and maintaining

compound integrity. While a specific, verified Safety Data Sheet (SDS) for this exact CAS

number is not readily available in the aggregated search results, general precautions for

aromatic amines and piperidine derivatives should be strictly followed.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(nitrile is a suitable choice), and safety glasses with side shields or goggles.

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to

avoid inhalation of dust or vapors.

Handling: Avoid direct contact with skin and eyes. In case of accidental contact, flush the

affected area with copious amounts of water for at least 15 minutes and seek medical

attention. Avoid creating dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert

atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent

oxidation, particularly of the aniline moiety, which can cause darkening over time.

Conclusion
This guide has consolidated the available physicochemical data for 4-(2-Piperidin-1-yl-ethyl)-
phenylamine and provided a robust framework for its experimental characterization. The

provided protocols for melting point and solubility determination are designed to be both

practical and scientifically rigorous, enabling researchers to generate reliable, in-house data.

Adherence to these methodologies and safety precautions will ensure the effective and safe

utilization of this compound in advanced research and development applications.
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[https://www.benchchem.com/product/b063508#4-2-piperidin-1-yl-ethyl-phenylamine-
physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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